7,8-Dihydroquinolin-5(6H)-one

Physicochemical Profiling Chromatographic Separation Medicinal Chemistry

7,8-Dihydroquinolin-5(6H)-one (also indexed as 5,6,7,8-tetrahydroquinolin-5-one) is a heterobicyclic building block featuring a pyridine ring fused to a cyclohexenone moiety with the ketone specifically at the 5-position. This regiospecific scaffold serves as a critical intermediate in synthesizing nicotinic acetylcholine receptor (nAChR) antagonists and is distinguished from its closest structural analogs by its unique carbonyl placement, which dictates downstream reactivity and target engagement profiles.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 53400-41-2
Cat. No. B105462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydroquinolin-5(6H)-one
CAS53400-41-2
Synonyms5,6,7,8-Tetrahydro-5-quinolinone;  7,8-Dihydro-5(6H)-quinolinone;  7,8-Dihydro-6H-quinolin-5-one
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=N2)C(=O)C1
InChIInChI=1S/C9H9NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6H,1,4-5H2
InChIKeyYHHBKPWMEXGLKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydroquinolin-5(6H)-one (CAS 53400-41-2): A Regiospecific Bicyclic Scaffold for Neurological Target Synthesis


7,8-Dihydroquinolin-5(6H)-one (also indexed as 5,6,7,8-tetrahydroquinolin-5-one) is a heterobicyclic building block featuring a pyridine ring fused to a cyclohexenone moiety with the ketone specifically at the 5-position . This regiospecific scaffold serves as a critical intermediate in synthesizing nicotinic acetylcholine receptor (nAChR) antagonists and is distinguished from its closest structural analogs by its unique carbonyl placement, which dictates downstream reactivity and target engagement profiles .

Scaffold: Regiospecific 5-oxo tetrahydroquinoline for neurological target synthesis
Workflow: nAChR and mGluR antagonist lead generation and SAR studies
Selection: Requires 5-oxo placement; 6-oxo or des-oxo analogs not suitable for target engagement

Why 5,6,7,8-Tetrahydroquinoline or 6-One Isomers Cannot Replace 7,8-Dihydroquinolin-5(6H)-one


Generic substitution with the non-ketone analog 5,6,7,8-tetrahydroquinoline or the regioisomeric 6-one fails because the position of the carbonyl group fundamentally alters the physicochemical properties, notably LogP and boiling point, which impacts chromatographic purification and formulation . Critically, for structure-activity relationship (SAR) programs targeting metabotropic glutamate receptors (mGluRs) or nAChRs, the 5-oxo group is an essential pharmacophoric feature for hydrogen-bonding interactions; exchanging the scaffold for the 6-oxo isomer or the des-oxo analog leads to a loss of target affinity or altered selectivity, as evidenced by the distinct activity profiles of their respective derivative series [1].

Risk Dimension
5-Oxo Target Scaffold
6-Oxo / Des-Oxo Substitute
Pharmacophoric Integrity
Essential H-bond acceptor for mGluR/nAChR affinity
Altered or absent key interaction may lead to loss of target affinity
Physicochemical Profile
LogP 1.60; Boiling point 269.3 °C
Higher lipophilicity and lower boiling point shift purification and formulation behavior
Synthetic Route Validity
Validated intermediate for pyridino N-alkylated nicotine analogs
Different electronic environment on pyridine ring may alter N-alkylation regioselectivity

Quantitative Differentiation Data for 7,8-Dihydroquinolin-5(6H)-one Against Closest Analogs


Enhanced Phase Preference: LogP Differentiation vs. Des-Oxo 5,6,7,8-Tetrahydroquinoline

The introduction of the 5-oxo group into the saturated bicyclic system significantly reduces lipophilicity compared to the des-oxo analog 5,6,7,8-tetrahydroquinoline. The measured/predicted LogP for 7,8-dihydroquinolin-5(6H)-one is 1.60, whereas the analog without the ketone has a LogP of 1.96 [1]. This difference of 0.36 log units translates to a substantial shift in reverse-phase HPLC retention times and partition coefficients, enabling simpler purification of final derivatives and potentially better aqueous solubility for in vitro assays.

Lipophilicity Shift
Cross-study comparable
Target LogP 1.60 vs. Des-oxo analog LogP 1.96 (ΔLogP = -0.36)
Reported lower lipophilicity may support aqueous solubility and reduced non-specific binding
Data to verify; predicted XLogP3 values
Physicochemical Profiling Chromatographic Separation Medicinal Chemistry

Higher Boiling Point for High-Temperature Reaction Compatibility vs. Parent Tetrahydroquinoline

The parent compound exhibits a significantly higher boiling point (269.3°C at 760 mmHg) compared to the des-oxo analog 5,6,7,8-tetrahydroquinoline (222°C) . This 47.3°C increase allows for high-temperature synthetic transformations (e.g., Buchwald-Hartwig aminations or Cu-catalyzed couplings) in higher-boiling solvents without premature evaporation of the substrate. This thermal behavior is a direct consequence of the polar ketone functionality enhancing intermolecular interactions.

Thermal Robustness
Cross-study comparable
Target boiling point 269.3 °C vs. Des-oxo analog 222 °C (ΔTb = +47.3 °C)
Supports high-temperature synthetic protocol compatibility
Data to verify; atmospheric pressure
Synthetic Chemistry Reaction Solvent Thermal Stability

Regiospecific Scaffold for mGluR Antagonists: Necessity of the 5-Oxo Moiety

In a foundational patent covering tetrahydroquinolinone-based mGluR antagonists, the 5-oxo substitution pattern is specifically claimed as the core scaffold essential for generating active group I mGluR antagonists [1]. In contrast, the 6-oxo regioisomer (7,8-dihydroquinolin-6-one) or the des-oxo analog are not disclosed as active cores, highlighting the regiospecificity of the 5-keto group for target engagement. While quantitative IC50 values for the bare parent scaffold are typically limited in favor of elaborated derivatives, the patent SAR library demonstrates that the 5-oxo position is non-negotiable for potency.

mGluR Antagonist Core
Class-level inference
5-Oxo core specifically claimed as active scaffold; 6-oxo regioisomer not disclosed as active
Regiospecificity is a reported prerequisite for target engagement
Patent-derived SAR; quantitative IC50 for bare scaffold limited
Neuroscience mGluR Pharmacology Structure-Activity Relationship

Validated Synthetic Utility: High-Yielding Preparation of nAChR Antagonist Intermediates

7,8-Dihydroquinolin-5(6H)-one is explicitly utilized as a reagent for synthesizing pyridino N-alkylated nicotine analogs that act as nAChR antagonists . This specific regioisomer is required for introducing the nicotinic pharmacophore via N-alkylation of the pyridine ring. The synthetic route has been validated in patent literature (e.g., WO-2021097139-A1 for tertiary alcohol synthesis) [1]. Attempting this sequence with the 6-oxo isomer would result in a different electronic environment on the pyridine ring, potentially altering the regioselectivity of N-alkylation and yielding an inactive product.

nAChR Synthetic Utility
Class-level inference
Validated intermediate for pyridino N-alkylated nicotine analogs (WO-2021097139-A1)
Regiospecificity directs N-alkylation chemistry; isomer substitution may yield inactive products
Patent-validated route; reactivity context-dependent
Process Chemistry Nicotinic Receptors Drug Synthesis

Procurement-Driven Application Scenarios for 7,8-Dihydroquinolin-5(6H)-one


Lead Generation for mGluR Neurological Programs

Utilize the 5-oxo scaffold as a privileged starting point for synthesizing group I mGluR antagonist libraries. The regiospecific carbonyl is essential for target engagement, as documented in the foundational patent by Merz Pharma [1]. Procurement of the 5-oxo isomer ensures compliance with established SAR and avoids the inactivity associated with the 6-oxo regioisomer.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators

Employ the compound as a key reagent in the preparation of pyridino N-alkylated nicotine analogs. The 5-keto group directs the required N-alkylation chemistry, as validated in patent WO-2021097139-A1 [2]. The higher boiling point (269.3°C) relative to des-oxo analogs supports high-temperature reaction conditions often required for this transformation.

Fragment-Based Drug Discovery (FBDD) Library Construction

Include the compound in fragment libraries where its favorable LogP (1.60) and low topological polar surface area (30 Ų) align with lead-like criteria [1][2]. The reduced lipophilicity compared to 5,6,7,8-tetrahydroquinoline (LogP 1.96) lowers non-specific binding risk, making it a more developable fragment hit.

Application
Selection Property
Validation Focus
mGluR lead generation
5-Oxo scaffold for group I mGluR antagonist SAR
Target engagement and affinity retention vs. 6-oxo isomer
nAChR modulator synthesis
Regiospecific N-alkylation entry point
Reaction regioselectivity and intermediate stability at elevated temperature
Fragment-based library design
Lead-like LogP and low topological polar surface area
Aqueous solubility and non-specific binding in screening assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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